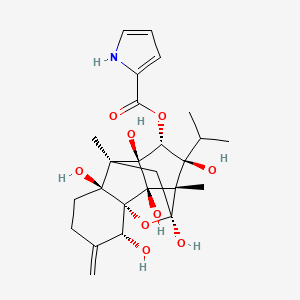

9,21-Dehydroryanodine

説明

9,21-Dehydroryanodine is a derivative of the natural alkaloid ryanodine, which is isolated from the bark of the plant Ryania speciosa. Both ryanodine and dehydroryanodine are known for their high affinity and biphasic modulation of calcium release channels in various cell types . These compounds have significant implications in the study of muscle function and intracellular calcium regulation.

準備方法

Synthetic Routes and Reaction Conditions: 9,21-Dehydroryanodine can be synthesized from ryanodine through a series of chemical reactions. One common method involves the catalytic reduction of ryanodine to dehydroryanodine . This process typically requires specific reaction conditions, including the use of tritium-labeled ryanodine and catalytic hydrogenation.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of dehydroryanodine on a larger scale would likely involve optimizing the catalytic reduction process to ensure high yield and purity. This might include the use of advanced purification techniques and controlled reaction environments to maintain consistency and quality.

化学反応の分析

Types of Reactions: 9,21-Dehydroryanodine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its functional properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize dehydroryanodine.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

科学的研究の応用

Cardiovascular Research

Recent investigations into the role of ryanodine receptors in cardiac function have highlighted the importance of 9,21-Dehydroryanodine in understanding heart diseases. It has been observed that alterations in RyR function can lead to conditions such as heart failure and arrhythmias. Research indicates that this compound can help elucidate the mechanisms underlying calcium mishandling in cardiac myocytes, contributing to potential therapeutic strategies for heart conditions .

Neurological Applications

The modulation of calcium signaling by this compound also extends to neurological studies. Calcium dysregulation is implicated in various neurodegenerative diseases. By studying how this compound affects calcium dynamics in neuronal cells, researchers aim to develop interventions that could mitigate neuronal damage and improve outcomes in conditions like Alzheimer's disease and other forms of dementia .

Muscle Physiology

In skeletal muscle physiology, this compound serves as a tool to explore excitation-contraction coupling mechanisms. Its ability to alter RyR activity provides insights into muscle contraction regulation and potential treatments for muscle disorders such as muscular dystrophy. The compound's effects on calcium release from the sarcoplasmic reticulum are critical for understanding how muscle fibers respond to stimuli .

Pharmacological Research

The compound is also being evaluated for its potential as a pharmacological agent. Its unique properties could lead to the development of new drugs targeting RyRs for various therapeutic applications, including pain management and treatment of inflammatory conditions. The specificity of this compound in modulating RyR activity makes it a valuable candidate for further drug development .

Case Studies and Experimental Findings

作用機序

9,21-Dehydroryanodine exerts its effects by modulating calcium release channels located in the sarcoplasmic reticulum of muscle cells . It binds to specific sites on these channels, causing either activation or inhibition depending on the concentration. At low concentrations, dehydroryanodine activates the channels, leading to increased calcium release. At higher concentrations, it inhibits the channels, reducing calcium release. This biphasic action is crucial for its role in regulating intracellular calcium levels and muscle function.

類似化合物との比較

Ryanodine: The parent compound, known for its high affinity and biphasic modulation of calcium channels.

Diterpene Esters: Other diterpene esters related to ryanodine, such as diterpene ester A, B, C, and D.

Uniqueness: 9,21-Dehydroryanodine’s unique biphasic action and high affinity for calcium release channels make it a valuable tool in scientific research. Its ability to modulate calcium levels with precision sets it apart from other calcium channel modulators.

特性

IUPAC Name |

[(1R,2R,6S,7S,9S,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFNBBLVUYSFRK-OHEPIYSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]1([C@H]([C@]2([C@]3(C[C@]4([C@@]1([C@@]2([C@@]5([C@@]3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915473 | |

| Record name | 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94513-55-0 | |

| Record name | 9,21-Didehydroryanodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94513-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。